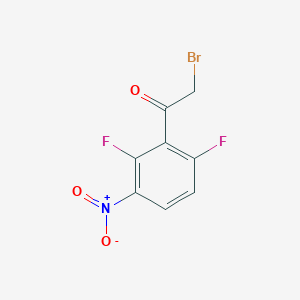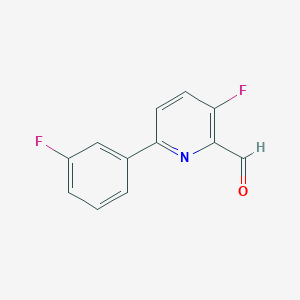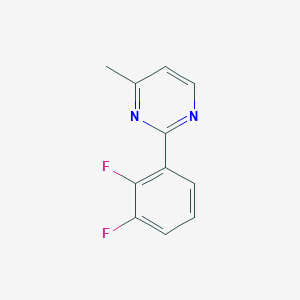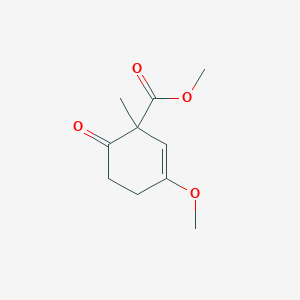
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexene and contains functional groups such as a methoxy group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-oxocyclohex-1-enecarboxylate with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxocyclohex-1-enecarboxylate
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
- Methyl 3-methoxy-2-naphthoate
Uniqueness
Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate is unique due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-methoxy-1-methyl-6-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-10(9(12)14-3)6-7(13-2)4-5-8(10)11/h6H,4-5H2,1-3H3 |
InChI Key |
ZHHRLRHJUDDQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(CCC1=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

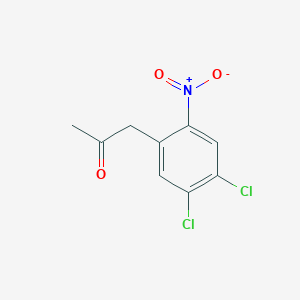
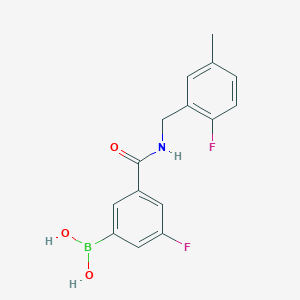
amine](/img/structure/B13090541.png)
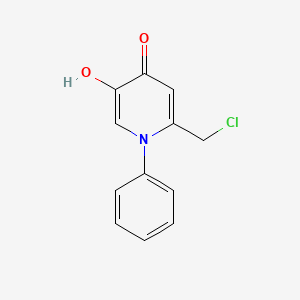
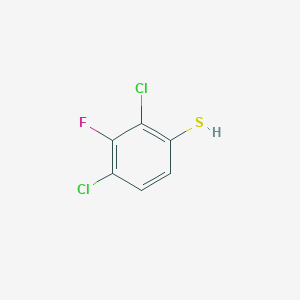
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
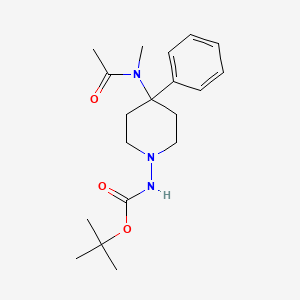

![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
